molecular formula C21H17F2N3O2S B2879230 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-31-4

2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Número de catálogo: B2879230
Número CAS: 941926-31-4
Peso molecular: 413.44
Clave InChI: WIMHOQMDBXAYJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a structurally complex heterocyclic compound featuring a fused cyclopenta[d]thiazole core. This molecule integrates a benzamido substituent at position 2 and a 2,6-difluorobenzyl carboxamide group at position 2. Its design likely targets enhanced pharmacokinetic properties, including metabolic stability and binding affinity, through strategic fluorination and rigidification of the thiazole scaffold.

Propiedades

IUPAC Name

2-benzamido-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S/c22-15-7-4-8-16(23)14(15)11-24-20(28)13-9-10-17-18(13)25-21(29-17)26-19(27)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMHOQMDBXAYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The compound’s structural and functional attributes can be contextualized against analogs described in the literature, particularly those involving fluorinated aryl groups, thiazole/thiazolidinone cores, and carboxamide linkages. Below is a detailed comparison based on synthetic pathways, spectral characteristics, and substituent effects:

Substituent Effects: Fluorinated Aryl Groups

  • Target Compound: The 2,6-difluorobenzyl group at position 4 introduces steric and electronic effects. Fluorination at the 2,6-positions enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Analog from Evidence: Compounds [7–9] in the evidence feature a 2,4-difluorophenyl group. In contrast, the 2,6-difluorobenzyl group in the target compound may reduce steric hindrance at the ortho positions, improving binding pocket compatibility .

Heterocyclic Core Modifications

  • Target Compound: The cyclopenta[d]thiazole core imposes conformational rigidity, which may enhance target selectivity.
  • Triazole Analogs (Evidence) : Compounds [7–15] in the evidence employ a 1,2,4-triazole scaffold. Triazoles offer greater hydrogen-bonding capacity due to additional nitrogen atoms but lack the thiazole’s sulfur-mediated hydrophobic interactions. For example, the C=S vibration in thiazole derivatives (observed at ~1247–1255 cm⁻¹ in IR spectra) is absent in triazoles, altering electronic properties .

Pharmacological Implications

  • Metabolic Stability : The 2,6-difluorobenzyl group may confer greater resistance to CYP450-mediated oxidation compared to the 2,4-difluorophenyl group in triazoles .
  • Binding Affinity : The benzamido group in the target compound could mimic natural substrates in enzyme-binding pockets, similar to sulfonylbenzoyl groups in triazole derivatives [7–9], which exhibit moderate inhibitory activity in kinase assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.